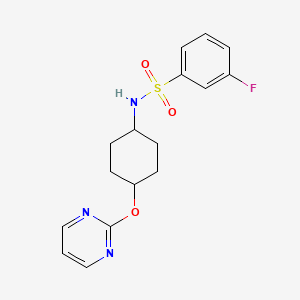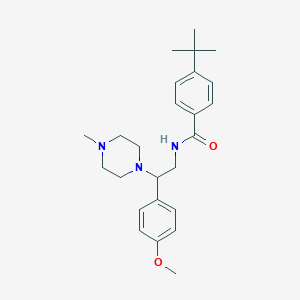
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a heterocyclic compound. It contains a quinoline moiety, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used since ancient times .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For example, series of pyrazolo[4,3-c]quinolin-3,4-dione regioisomers were synthesized through a simple and convenient condensation reaction . Another method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxyl amine hydrochloride in pyridine under refluxing conditions .Molecular Structure Analysis
Quinoline, also called benzopyridine, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The compound likely has a similar structure, with additional groups attached to the quinoline core.Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, derivatives of 2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones were synthesized via the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones and hydroxyl amine hydrochloride .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
Research has demonstrated the synthesis of novel indole-quinoline-oxadiazole hybrids, highlighting their significant role in cancer drug development. These compounds, including variants of oxadiazole-quinoline, have been evaluated for their cytotoxic potential against different cancer cell lines, showcasing promising anticancer activities. For example, certain hybrids have shown low IC50 values and high selectivity indices to breast adenocarcinoma cells, indicating their potential as effective anticancer agents. These findings suggest a strategic approach to designing small hybrid molecules with distinct biological functions aimed at combating malignancies through targeted mechanisms such as tubulin inhibition and microtubule disruption (Kamath, Sunil, & Ajees, 2016).
Antimicrobial and Antiprotozoal Activities
Another area of research involves the evaluation of quinoxaline-oxadiazole hybrids for their antimicrobial and antiprotozoal properties. These compounds have displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities in both in vitro and in vivo models, compared with reference drugs. This indicates their potential as new therapeutic agents in treating infections and diseases caused by microorganisms and protozoa, showcasing the versatility of oxadiazole-quinoline derivatives in addressing a range of pathological conditions (Patel et al., 2017).
Antioxidant and Antitumor Activities
The exploration of novel oxadiazole derivatives, including those related to quinoline structures, extends to their antioxidant and antitumor activities. Synthesized derivatives have been evaluated for their efficacy in reducing oxidative stress and exhibiting cytotoxicity against tumor cells. Such studies reveal the potential of these compounds to serve as antioxidants and anticancer agents, further expanding the scope of their applications in medicinal chemistry and drug development (Fadda et al., 2011).
Propiedades
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-15-9-5-3-7-12(15)17-20-18(24-21-17)13-10-19-14-8-4-2-6-11(14)16(13)22/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJALRRZPLNOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Methyl-N-(1H-pyrazol-5-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2582051.png)
![3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2582052.png)
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582053.png)


![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B2582058.png)


![3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2582063.png)

![N-cyclohexyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2582065.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2582068.png)
![[5-(4-Amino-2-bromophenyl)-2-furyl]methanol](/img/structure/B2582069.png)
![2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2582070.png)